Decamethoxin

Description

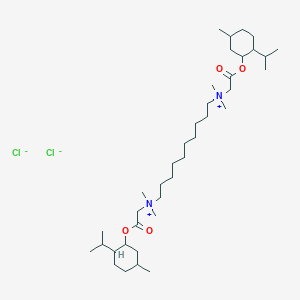

a bisquaternary ammonium salt; structure in first source

Propriétés

Numéro CAS |

38146-42-8 |

|---|---|

Formule moléculaire |

C38H74Cl2N2O4 |

Poids moléculaire |

693.9 g/mol |

Nom IUPAC |

10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium dichloride |

InChI |

InChI=1S/C38H74N2O4.2ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;;/h29-36H,11-28H2,1-10H3;2*1H/q+2;;/p-2/t31-,32-,33+,34+,35-,36-;;/m1../s1 |

Clé InChI |

LRQIWRXCHWNNEA-MWZFJMJKSA-L |

SMILES canonique |

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Decamethoxine; Dekametoksin. |

Origine du produit |

United States |

Foundational & Exploratory

Decamethoxin's Assault on the Bacterial Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethoxin, a quaternary ammonium compound, exhibits broad-spectrum antimicrobial activity by targeting the fundamental structure of the bacterial cell: the cell wall and its associated membranes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its disruptive effects on the bacterial cell envelope. This document summarizes the current understanding of this compound's interaction with bacterial cell wall components, its impact on membrane integrity and potential, and its influence on cell morphology. Detailed experimental protocols are provided to enable researchers to investigate these mechanisms further, along with templates for the systematic presentation of quantitative data. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's antimicrobial properties.

Introduction

The bacterial cell wall is a critical structure for microbial survival, providing mechanical strength, maintaining cell shape, and protecting against osmotic lysis. Its unique composition, particularly the peptidoglycan layer, makes it an attractive target for antimicrobial agents. This compound, a cationic antiseptic, leverages the vulnerabilities in this protective barrier to exert its bactericidal effects. Understanding the precise molecular interactions and the cascade of events initiated by this compound is paramount for the development of new antimicrobial strategies and for optimizing its clinical use. This guide serves as a comprehensive resource for researchers delving into the intricate mechanisms of this compound's action on bacterial cell walls.

Mechanism of Action: A Multi-pronged Attack

This compound's mechanism of action is not a single event but rather a coordinated assault on the bacterial cell envelope, primarily targeting the cytoplasmic membrane and the integrity of the cell wall.

Interaction with the Cell Surface and Membrane

As a cationic molecule, this compound's initial interaction is with the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer in Gram-negative bacteria. This electrostatic attraction concentrates the drug at the cell surface, facilitating its subsequent disruptive actions.

The primary target of this compound is the bacterial cytoplasmic membrane. Its amphipathic nature allows it to intercalate into the lipid bilayer, disrupting the packing of phospholipids. This leads to a cascade of detrimental effects:

-

Increased Membrane Permeability: The insertion of this compound molecules creates pores or channels in the membrane, leading to a significant increase in its permeability. This allows the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and even larger molecules like ATP and nucleic acids, ultimately leading to cell death.

-

Membrane Depolarization: The influx of positive charges and the efflux of intracellular ions disrupt the established electrochemical gradient across the cytoplasmic membrane. This dissipation of the membrane potential is a critical event, as it compromises essential cellular processes that rely on the proton motive force, such as ATP synthesis and active transport.

Impact on Peptidoglycan and Cell Wall Integrity

While direct enzymatic inhibition of peptidoglycan synthesis by this compound has not been extensively documented, its profound effects on the cytoplasmic membrane indirectly compromise the integrity of the cell wall. The cytoplasmic membrane is the site of the final stages of peptidoglycan synthesis, where precursor molecules are transported and polymerized. Disruption of this membrane's structure and function can interfere with the proper assembly and maintenance of the peptidoglycan layer. This can lead to a weakened cell wall that is unable to withstand the internal turgor pressure, contributing to cell lysis.

Quantitative Analysis of this compound's Effects

To facilitate a systematic and comparative analysis of this compound's antimicrobial activity, the following tables provide a structured format for presenting key quantitative data. It is important to note that the values presented in these tables are templates and should be populated with data obtained from specific experimental investigations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Type | Growth Medium | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Mueller-Hinton Broth | [Insert Value] |

| Streptococcus pyogenes | Gram-positive | Brain Heart Infusion | [Insert Value] |

| Escherichia coli | Gram-negative | Luria-Bertani Broth | [Insert Value] |

| Pseudomonas aeruginosa | Gram-negative | Cation-Adjusted MHB | [Insert Value] |

Table 2: Effect of this compound on Bacterial Membrane Potential

| Bacterial Strain | This compound Conc. (µg/mL) | % Depolarization (at 30 min) |

| Staphylococcus aureus | 1 x MIC | [Insert Value] |

| 2 x MIC | [Insert Value] | |

| Escherichia coli | 1 x MIC | [Insert Value] |

| 2 x MIC | [Insert Value] |

Table 3: this compound-Induced Potassium Leakage

| Bacterial Strain | This compound Conc. (µg/mL) | Extracellular K+ Conc. (mM) at 30 min |

| Staphylococcus aureus | 1 x MIC | [Insert Value] |

| 2 x MIC | [Insert Value] | |

| Escherichia coli | 1 x MIC | [Insert Value] |

| 2 x MIC | [Insert Value] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound on bacterial cell walls.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the bacterial suspension, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which the OD600 is significantly lower than that of the positive control.

Diagram 1: Workflow for MIC Determination

An In-Depth Technical Guide to the Physical and Chemical Properties of Decamethoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethoxin, also known as Septefril, is a cationic gemini surfactant with potent antimicrobial properties.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, viruses, protozoa, and fungi.[1][2] Its primary mechanism of action involves the disruption of microbial cell membrane permeability, leading to cell death.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows for its analysis.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₈H₇₄Cl₂N₂O₄ | [3] |

| Molecular Weight | 693.9 g/mol | [3] |

| IUPAC Name | 10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium dichloride | [3] |

| CAS Number | 38146-42-8 | [1] |

| Appearance | Solid powder | [2] |

| LogP | 2.276 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 21 | [2] |

Solubility Profile

This compound exhibits solubility in a range of solvents, a critical factor for its formulation and application in various experimental and clinical settings.

| Solvent System | Solubility |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.60 mM)[1] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.60 mM)[1] |

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound in aqueous and organic solvents is outlined below.

References

Decamethoxin: A Technical Guide to its History, Discovery, and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethoxin, a bis-quaternary ammonium salt, has a significant history as a potent antimicrobial agent, particularly within Eastern Europe. Developed by Ukrainian scientists, it exhibits a broad spectrum of activity against various pathogens. This technical guide provides an in-depth overview of the history and discovery of this compound, its antimicrobial properties, and the experimental methodologies used to characterize its efficacy. Quantitative data from key studies are summarized, and its mechanism of action is explored through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of drug development and antimicrobial research.

Introduction

This compound is a cationic antiseptic belonging to the class of bis-quaternary ammonium compounds (bis-QACs). These compounds are structurally characterized by two quaternary ammonium centers separated by a polymethylene chain. The unique structure of this compound contributes to its high surface activity and potent antimicrobial effects. While the development of quaternary ammonium compounds as disinfectants dates back to the early 20th century, this compound emerged from dedicated research efforts in Ukraine. This guide will delve into the available history of its discovery and provide a technical overview of its antimicrobial characteristics.

History and Discovery

The development of this compound can be situated within the broader history of research into quaternary ammonium compounds (QACs). The antimicrobial properties of QACs were first recognized in the early 20th century, and their development has progressed through several generations, each with improved biocidal activity and reduced toxicity. This compound, as a bis-QAC, represents a more complex structure within this class, designed for enhanced antimicrobial efficacy.

Logical Flow of Drug Discovery and Development

The general pathway for the discovery and development of a new antimicrobial agent like this compound can be visualized as follows:

Antimicrobial Properties and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity, effective against Gram-positive and Gram-negative bacteria, fungi, and some viruses. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of this compound is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Staphylococcus strains.

| Staphylococcus Strain | pH of Culture Medium | MIC (µg/ml) |

| S. aureus 209 | 6.0 | >0.97 |

| S. aureus 209 | 7.2 | <0.12 |

| S. aureus 209 | 8.0 | Not significantly different from pH 7.2 |

| Control Strains | 7.2 | 0.25 - 3.80 |

| After 10 passages | 7.2 | 1.0 - 7.60 |

| After 20 passages | 7.2 | 4.0 - 15.20 |

Table 2: Comparative Antimicrobial Efficacy of this compound and Miramistin.

| Parameter | This compound (0.02%) | Miramistin (0.01%) | Significance |

| Antimicrobial Effect | Higher | Lower | p < 0.001 |

| Cytotoxic Effects (prolonged use) | Not observed | Observed | p < 0.05 |

| Pro-apoptotic Effects (prolonged use) | Not observed | Observed | p < 0.05 |

Experimental Protocols

Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations

A widely used method to determine the MIC and MBC of this compound is the serial double dilution technique.

Protocol:

-

Preparation of this compound dilutions: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes or a 96-well microtiter plate.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 colony-forming units (CFU)/mL).

-

Incubation: The tubes or plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC: To determine the MBC, a small aliquot is taken from the tubes/wells showing no visible growth and is subcultured onto an agar medium without the antimicrobial agent. The plates are then incubated. The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Workflow for MIC and MBC Determination

Mechanism of Action

This compound, as a cationic surfactant, primarily exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane.

Signaling Pathway of this compound's Antimicrobial Action

Conclusion

This compound is a potent antimicrobial agent with a rich history of development and use, primarily in Ukraine. Its broad spectrum of activity and favorable safety profile, as indicated in several studies, make it a valuable tool in combating microbial infections. While a detailed historical account of its initial discovery remains to be fully elucidated in international literature, its association with prominent Ukrainian researchers and institutions is well-established. This guide provides a foundational understanding of this compound for researchers and professionals, encouraging further investigation into its therapeutic potential.

Decamethoxin's Biological Activity Against Gram-Positive Bacteria: A Technical Guide

Introduction

Decamethoxin is a quaternary ammonium compound with a broad spectrum of antimicrobial activity, including against a variety of Gram-positive bacteria. As a cationic surface-active antiseptic, its primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. This technical guide provides an in-depth overview of the biological activity of this compound against Gram-positive bacteria, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial research and development.

Core Mechanism of Action

This compound's bactericidal effect on Gram-positive bacteria is primarily driven by its electrostatic interaction with the negatively charged components of the bacterial cell envelope. The molecule's hydrophobic radical facilitates its binding to the cell membrane, while the cationic radical neutralizes the cell wall's electrical charge[1]. This interaction leads to a violation of the integrity of the cell wall and cytoplasmic membrane, increasing its permeability. The loss of essential intracellular components, such as compounds with an absorption maximum at 260 nm (indicative of nucleic acids and nucleotides), has been observed following treatment with this compound. This disruption of the cell membrane also leads to the inhibition of key enzymatic activities, such as dehydrogenases, and can result in the lysis of bacterial protoplasts. At higher concentrations, this compound may cause coagulation of the cytoplasm, which can limit the outflow of cellular components.

Figure 1: Proposed mechanism of this compound action on Gram-positive bacteria.

Quantitative Assessment of Antimicrobial Activity

The efficacy of this compound against various Gram-positive bacteria has been quantified using standard microbiological metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes available data for key Gram-positive pathogens. It is important to note that the antimicrobial activity of this compound can be influenced by experimental conditions, such as the pH of the growth medium.

| Bacterial Species | Strain | Medium/Condition | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | 209 | Nutrient medium, pH 6.0 | >0.97 | 1.95 | [1] |

| Staphylococcus aureus | 209 | Nutrient medium, pH 7.2 | ≤0.12 | 0.24 | [1] |

| Staphylococcus aureus | 209 | Nutrient medium, pH 8.0 | ≤0.12 | 0.24 | [1] |

| Staphylococcus aureus | Clinical Isolates | Not Specified | 0.25 - 3.80 | 2.84±0.48 - 5.86±1.57 | [1] |

| Staphylococcus epidermidis | 5736 | Not Specified | - | - | [1] |

| Streptococcus mitis | Clinical Isolates | Not Specified | MIC not directly stated, sub-bacteriostatic concentration was 0.23 ± 0.3 µg/ml | - |

Note: The sensitivity of Staphylococcus strains to this compound has been shown to decrease with repeated exposure, with resistance increasing up to 32-fold in some instances.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound.

Materials:

-

This compound stock solution of known concentration.

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Incubator (35°C ± 2°C).

-

Microplate reader (optional, for spectrophotometric reading).

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

-

Typically, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the starting this compound concentration to well 1.

-

Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach the final desired inoculum concentration.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

If using a plate reader, the MIC can be defined as the lowest concentration that shows a significant reduction in absorbance compared to the growth control.

-

Figure 2: Workflow for MIC determination by broth microdilution.

Assessment of Anti-Biofilm Activity using the Crystal Violet Assay

This protocol describes a common method to quantify the effect of this compound on biofilm formation.

Materials:

-

This compound solution at various concentrations.

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

-

Sterile 96-well flat-bottom microtiter plates.

-

Bacterial inoculum adjusted to a specific optical density.

-

0.1% (w/v) crystal violet solution.

-

30% (v/v) acetic acid solution.

-

PBS for washing.

-

Microplate reader.

Procedure:

-

Biofilm Formation:

-

Add a standardized bacterial inoculum to the wells of a 96-well plate containing growth medium and varying concentrations of this compound. Include control wells with no this compound.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

-

-

Washing:

-

Carefully remove the planktonic (non-adherent) bacteria by gently decanting or aspirating the medium from the wells.

-

Wash the wells with PBS to remove any remaining non-adherent cells. Repeat this step 2-3 times.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

-

Solubilization and Quantification:

-

Allow the plate to air dry completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Incubate for 10-15 minutes at room temperature.

-

Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

-

Conclusion

This compound demonstrates significant biological activity against a range of Gram-positive bacteria, primarily through the disruption of their cell membranes. Its effectiveness, as quantified by MIC and MBC values, is notable, although the potential for resistance development with prolonged exposure should be considered. The provided experimental protocols offer standardized methods for the further evaluation of this compound's antimicrobial and anti-biofilm properties. Further research into the specific molecular interactions between this compound and the components of the Gram-positive cell envelope will provide a more complete understanding of its mechanism of action and may aid in the development of strategies to mitigate resistance.

References

Decamethoxin's Antifungal and Antiviral Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Decamethoxin, a quaternary ammonium compound, has demonstrated a significant spectrum of activity against various fungi and viruses. This technical guide synthesizes the available in vitro data, providing a detailed examination of its efficacy, experimental methodologies, and potential mechanisms of action.

Antifungal Spectrum of Activity

A study by Yurchyshyn et al. (2020) investigated the antifungal activity of a 0.2% this compound solution against clinical isolates of Candida albicans and non-albicans Candida species, revealing a pronounced fungicidal effect[1]. The research indicated low fungistatic and fungicidal concentrations[1].

Table 1: Antifungal Activity of this compound against Candida Species

| Fungal Species | Assay Method | Concentration | Observed Effect | Inhibition Zone (mm) | Reference |

| Candida albicans | Agar Diffusion | 0.2% Solution | Fungicidal | 12.30 ± 0.61 | [1] |

| Candida tropicalis | Agar Diffusion | 0.2% Solution | Fungicidal | 13.70 ± 0.40 | [1] |

| Candida krusei | Agar Diffusion | 0.2% Solution | Fungicidal | 13.00 ± 1.19 | [1] |

| Candida glabrata | Agar Diffusion | 0.2% Solution | Fungicidal | 12.90 ± 0.78 | [1] |

| Candida species | Broth Dilution | 1:20 dilution of 0.2% solution (~100 µg/mL) | Antifungal effect on a minimum number of strains | Not Applicable | [2] |

Antiviral Spectrum of Activity

This compound exhibits significant virucidal activity, particularly against enveloped viruses. In vitro studies have demonstrated its ability to completely inactivate several viral strains at specific concentrations and exposure times. Notably, its efficacy appears to be limited against non-enveloped viruses.

Research has shown that this compound effectively inactivates influenza A viruses (H1N1 and H3N2) and vesicular stomatitis virus (VSV) after a 5-minute exposure[2]. Furthermore, its virucidal action against a surrogate for coronaviruses, the infectious bronchitis virus (IBV), was observed at a concentration of 100 µg/ml with an exposure time of 30 seconds or more[3]. Conversely, studies on non-enveloped viruses such as Human adenovirus (HAdV) and Poliovirus hominis did not establish a virucidal effect[2].

Table 2: Virucidal Activity of this compound

| Virus | Type | Virus Titer | This compound Concentration | Exposure Time | Outcome | Reference |

| Influenza A (H1N1) | Enveloped | 3.0 lg TCD50/0.1 ml | Not specified | ≥ 5 minutes | Complete Inactivation | [2] |

| Influenza A (H3N2) | Enveloped | 4.5 lg TCD50/0.1 ml | Not specified | ≥ 5 minutes | Complete Inactivation | [2] |

| Vesicular Stomatitis Virus (VSV) | Enveloped | 4.0 lg TCD50/0.1 ml | Not specified | ≥ 5 minutes | Complete Inactivation | [2] |

| Infectious Bronchitis Virus (IBV) | Enveloped | Not specified | 100 µg/ml | ≥ 30 seconds | Complete Inactivation | [3] |

| Human Adenovirus (HAdV) | Non-enveloped | Not specified | Not specified | Not specified | No Virucidal Effect | [2] |

| Poliovirus hominis | Non-enveloped | Not specified | Not specified | Not specified | No Virucidal Effect | [2] |

Experimental Protocols

Antifungal Susceptibility Testing (Agar Diffusion Method)

The antifungal activity of this compound against Candida species was evaluated using the agar diffusion method as described by Yurchyshyn et al. (2020)[1].

-

Preparation of Fungal Inoculum: Clinical isolates of Candida albicans and non-albicans Candida species were cultured to achieve a standardized concentration.

-

Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Sabouraud Dextrose Agar) was uniformly inoculated with the fungal suspension.

-

Application of this compound: Wells were created in the agar, and a 0.2% solution of this compound (Decasan) was added to the wells.

-

Incubation: The plates were incubated under appropriate conditions for fungal growth.

-

Measurement of Inhibition Zones: The diameter of the clear zone around the well, where fungal growth was inhibited, was measured in millimeters.

Virucidal Activity Testing (Suspension Method)

The virucidal efficacy of this compound was assessed using a suspension method as detailed in the study on enveloped and non-enveloped viruses[2].

-

Preparation of Virus Suspension: A known titer of the test virus (e.g., Influenza A, VSV, Adenovirus, Poliovirus) was prepared.

-

Treatment: The virus suspension was mixed with the this compound solution at the desired concentration.

-

Incubation (Exposure Time): The mixture was incubated for a specified period (e.g., 5 minutes).

-

Neutralization/Dilution: The action of this compound was stopped by dilution or with a suitable neutralizer.

-

Inoculation of Cell Culture: The treated virus suspension was inoculated onto a susceptible cell line (e.g., MDCK for influenza, HEP-2 for others).

-

Observation for Cytopathic Effect (CPE): The cell cultures were observed for the characteristic cytopathic effect caused by the virus.

-

Virus Titer Determination: The 50% tissue cytopathic dose (TCD50) was calculated using a method such as the Kerber method to determine the reduction in viral titer.

Mechanism of Action

The precise molecular targets of this compound in fungi and viruses are not fully elucidated in the reviewed literature. However, as a quaternary ammonium compound, its mechanism of action is likely related to the disruption of cell membranes. The positively charged nitrogen atom in this compound can interact with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction can lead to membrane disorganization, increased permeability, and ultimately, cell lysis.

In the case of enveloped viruses, the lipid envelope is a prime target for the surfactant-like action of quaternary ammonium compounds. Disruption of the viral envelope would lead to the loss of essential viral glycoproteins required for attachment and entry into host cells, thus inactivating the virus. The observed lack of efficacy against non-enveloped viruses, which lack a lipid envelope, supports this proposed mechanism of action.

Conclusion

This compound demonstrates a promising spectrum of in vitro activity against clinically important Candida species and a range of enveloped viruses. Its fungicidal and virucidal properties, particularly against influenza viruses and a coronavirus surrogate, highlight its potential as a topical antiseptic or disinfectant. Further research is warranted to elucidate the specific MICs against a broader range of fungal pathogens and to explore its efficacy against other enveloped and non-enveloped viruses. In-depth studies into its mechanism of action will be crucial for optimizing its application and for the development of new antimicrobial agents.

References

Decamethoxin CAS number and chemical nomenclature

An In-depth Technical Guide to Decamethoxin: Chemical Identity, Antimicrobial Activity, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium compound with significant antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical nomenclature, mechanism of action, antimicrobial efficacy, and relevant experimental methodologies.

Chemical Identification and Nomenclature

This compound is a cationic gemini surfactant, a class of compounds characterized by two quaternary ammonium salt moieties separated by a spacer.[1][2] Its chemical identity is established by its CAS number and various systematic and common names.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| Primary CAS Number | 38146-42-8[3] |

| Deprecated CAS Numbers | 11103-59-6, 32726-24-2, 61192-62-9[3] |

| IUPAC Name | 10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium dichloride[3] |

| Other Chemical Names | 1,10-Decanediaminium, N,N,N',N'-tetramethyl-N,N'-bis[2-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, dichloride |

| DECAMETHYLENE-1,10-BIS(DIMETHYLCARBOMENTHOXYMETHYLAMMONIUM) DICHLORIDE[3] | |

| Molecular Formula | C₃₈H₇₄Cl₂N₂O₄[3] |

| Molecular Weight | 693.9 g/mol [3] |

| Common Synonyms | Decamethoxine, Dekametoksin, Septefril, Decasan[3] |

Plausible Synthetic Pathway

The proposed synthesis for this compound would therefore involve a bimolecular nucleophilic substitution (SN2) reaction. The key steps would be:

-

Synthesis of the Tertiary Amine Precursor: Preparation of N,N-dimethyl-2-(((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl)oxy)ethan-1-amine.

-

Quaternization Reaction: Reacting two equivalents of the tertiary amine precursor with one equivalent of 1,10-dibromodecane. The long decamethylene chain acts as the spacer linking the two quaternary ammonium heads.

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action

This compound exerts its potent antimicrobial effects primarily by disrupting the physical integrity of the microbial cell membrane.[2][4] As a cationic surfactant, its positively charged quaternary ammonium groups interact with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids.

This interaction leads to the following events:

-

Membrane Permeabilization: The hydrophobic portions of the this compound molecule penetrate the lipid bilayer, disorganizing its structure and leading to increased permeability.[4]

-

Leakage of Cellular Contents: The loss of membrane integrity allows for the outflow of essential low-molecular-weight intracellular components, such as ions (K+), metabolites, and nucleic acids (indicated by loss of compounds absorbing at 260 nm).[4]

-

Inhibition of Enzyme Activity: Disruption of the membrane also leads to the inhibition of membrane-bound enzymes, such as dehydrogenases, which are crucial for cellular respiration.[4]

-

Cell Lysis: At sufficient concentrations, the extensive damage to the cell envelope results in complete cell lysis and death.[4]

Caption: Mechanism of action of this compound on the bacterial cell membrane.

Quantitative Antimicrobial Activity

This compound demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi (including Candida species), protozoa, and viruses.[2] Its efficacy is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBcC).

Table 2: Anti-Staphylococcal Activity of this compound [5]

| Microorganism | Parameter | Concentration (µg/mL) |

| S. aureus (Clinical Strains, n=130) | MIC | 1.27 ± 0.25 |

| MBcC | 2.84 ± 0.48 | |

| S. aureus 209 (at pH 6.0) | MIC | > 0.97 |

| MBcC | 1.95 | |

| S. aureus 209 (at pH 7.2) | MIC | ≤ 0.12 |

| MBcC | 0.24 |

Note: MIC is the lowest concentration that inhibits visible growth; MBcC is the lowest concentration that results in microbial death.

Beyond direct killing, this compound also interferes with bacterial virulence factors, such as adhesion and biofilm formation.

Table 3: Effect of Sub-Inhibitory this compound on Streptococcus mitis

| Condition | Parameter | Result | Fold Change |

| Control (No Antiseptic) | Microbial Adhesion Index (MIA) | 8.55 ± 0.82 | N/A |

| This compound (0.23 µg/mL) | Microbial Adhesion Index (MIA) | Decreased | 1.3x decrease |

| Control (No Antiseptic) | Biofilm Formation (Optical Density) | Medium | N/A |

| This compound (0.23 µg/mL) | Biofilm Formation (Optical Density) | Low | 2.3x decrease |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Determination of MIC and MBcC (Serial Broth Dilution)

This protocol is adapted from standard serial dilution techniques to determine the bacteriostatic and bactericidal activity of this compound.[5][6]

-

Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).

-

MBcC Determination: To determine the MBcC, take a 10-100 µL aliquot from each well that showed no visible growth and plate it onto a solid nutrient agar (e.g., Tryptic Soy Agar).

-

Incubation and Analysis: Incubate the agar plates at 37°C for 24 hours. The MBcC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.

Assessment of Anti-Adhesion Properties (Erythrocyte Agglutination Assay)

This method, based on the V.I. Brillis technique, assesses the ability of a sub-inhibitory concentration of this compound to prevent bacterial adhesion to a model cell surface.

-

Culture Preparation: Grow the test bacteria (e.g., S. mitis) overnight in a suitable broth, both with and without a sub-inhibitory concentration (e.g., ¼ MIC) of this compound.

-

Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs, e.g., blood group O) and wash them three times in a buffered saline solution. Resuspend the RBCs to a final concentration of 1x10⁸ cells/mL.

-

Adhesion Assay: On a clean glass slide, mix one drop of the bacterial culture (either control or this compound-treated) with one drop of the RBC suspension.

-

Incubation: Place the slide in a humid chamber and incubate at 37°C for 30 minutes.

-

Fixing and Staining: After incubation, allow the slide to air dry. Fix the cells with 95% ethanol for 10 minutes and then perform a Gram stain.

-

Microscopic Analysis: Using a light microscope, count the number of bacteria adhering to at least 25-50 erythrocytes. Calculate the Microbial Adhesion Index (MIA) by dividing the total number of adhered bacteria by the total number of erythrocytes counted. A lower MIA in the this compound-treated group indicates anti-adhesive activity.

Biofilm Formation Assay (Microtiter Plate Test)

This protocol, based on the method by G.D. Christensen, quantifies the effect of this compound on the formation of biofilms on a polystyrene surface.

-

Inoculum Preparation: Prepare a standardized bacterial suspension in a nutrient-rich broth (e.g., TSB supplemented with glucose).

-

Plate Preparation: Add 180 µL of the bacterial suspension to the wells of a flat-bottomed 96-well polystyrene plate.

-

Treatment: Add 20 µL of a sub-inhibitory concentration of this compound to the test wells and 20 µL of sterile broth to the control wells.

-

Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: After incubation, carefully aspirate the planktonic (free-floating) cells from each well. Gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Fixation: Add 200 µL of 99% methanol to each well and let it stand for 15 minutes to fix the biofilms.

-

Staining: Aspirate the methanol and allow the plate to air dry. Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.

-

Final Wash and Solubilization: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless. Air dry the plate. Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound dye.

-

Quantification: Measure the optical density (OD) of each well at a wavelength of 570-590 nm using a microplate reader. A significant reduction in OD in the this compound-treated wells compared to the control indicates inhibition of biofilm formation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idexx.dk [idexx.dk]

- 5. apcz.umk.pl [apcz.umk.pl]

- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Decamethoxin (Dequalinium Chloride)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of decamethoxin, a compound professionally known as dequalinium chloride. The information herein is curated for professionals in research and drug development, focusing on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Introduction to this compound (Dequalinium Chloride)

This compound, more commonly identified by its chemical name Dequalinium Chloride (CAS No: 522-51-0), is a quaternary ammonium cation with established anti-infective and antiseptic properties.[1] It is recognized for its antifungal, antitrichomonal, and antibacterial activities.[2] Understanding its solubility and stability in various solvents is a critical prerequisite for its formulation, analytical method development, and overall therapeutic application.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its dissolution rate, bioavailability, and formulation design. The available data on dequalinium chloride's solubility is primarily derived from supplier technical sheets, which show some variability.

Quantitative Solubility Data

The reported solubility of dequalinium chloride in various common laboratory solvents is summarized below. It is important to note the discrepancies in the reported values, which may arise from differences in experimental conditions (e.g., temperature, pH, material purity) or methodologies.

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [1] |

| <5.28 mg/mL | [3] | |

| 0.025 mg/mL (0.04 mM)¹ | [4] | |

| Water | 10 mg/mL | [5] |

| <2.61 mg/mL | [3] | |

| Insoluble | [4] | |

| Slightly Soluble | [2] | |

| Ethanol (EtOH) | Soluble | [1] |

| <2.64 mg/mL | [3] | |

| Slightly Soluble (96%) | [2] | |

| Methanol | Soluble | [1] |

| Acetonitrile | Very Slightly Soluble | [1] |

¹Note: It is reported that moisture-absorbing DMSO reduces solubility.[4]

Stability Profile

Drug stability is the capacity of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.

Reported Stability Data

| Form | Condition | Stability / Shelf Life | Source |

| Solid (as supplied) | Cool, dry, away from light | 36 months | [1] |

| - | 2 years | [2] | |

| Solution | In DMSO or distilled water | Stored at -20°C for up to 3 months | [2] |

General Degradation Pathways

While specific degradation mechanisms for dequalinium chloride are not detailed, pharmaceuticals commonly degrade via pathways such as hydrolysis, oxidation, and photolysis.[6] Forced degradation studies, which involve exposing the drug to stress conditions (e.g., high/low pH, oxidation, heat, light), are typically required to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7]

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of a drug substance like dequalinium chloride.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility.[8] It measures the concentration of a solute in a saturated solution at a specific temperature.

Methodology

-

Preparation : Add an excess amount of dequalinium chloride powder to a series of vials, each containing a different solvent or buffer system (e.g., pH 1.2, 4.5, and 6.8 as recommended by the WHO for BCS classification).[9]

-

Equilibration : Seal the vials and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspensions for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[8] The presence of undissolved solid material must be confirmed at the end of the period.[10]

-

Phase Separation : After agitation, allow the samples to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved via centrifugation (e.g., 15 minutes at >10,000 rpm) or filtration using a chemically inert filter (e.g., 0.45 µm PTFE) that does not adsorb the drug.[8]

-

Quantification : Carefully sample the clear supernatant. If necessary, dilute the sample with an appropriate solvent to fall within the quantifiable range of the analytical method. Determine the concentration of dequalinium chloride using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry.[11]

-

Reporting : The final solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[9]

Protocol: Pharmaceutical Stability Testing

Stability studies are conducted according to guidelines from the International Council for Harmonisation (ICH), particularly ICH Q1A(R2).[12] These studies evaluate how a drug substance's quality changes over time under various environmental factors.[13]

Methodology

-

Batch Selection : Select at least three primary batches of the drug substance for the study. The manufacturing process for these batches should be representative of the final production scale.[12]

-

Container Closure System : Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Storage Conditions : Place the batches into controlled environmental chambers set to the conditions specified by ICH guidelines.[14]

-

Testing Frequency : Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[14]

-

Analytical Testing : Test the pulled samples for relevant quality attributes, which may include:

-

Assay (potency)

-

Degradation products/impurities

-

Appearance and physical properties (e.g., color, crystal form)

-

Water content

-

-

Evaluation : Analyze the data to establish a re-test period or shelf life. A significant change in any attribute may trigger further testing or a revision of the proposed shelf life.

References

- 1. nacchemical.com [nacchemical.com]

- 2. Dequalinium chloride | 522-51-0 [chemicalbook.com]

- 3. raybiotech.com [raybiotech.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Sigma-Aldrich [sigmaaldrich.com]

- 6. Degradation Kinetics and mechanisam | PPT [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Decamethoxin: A Technical Guide for Researchers

An In-depth Examination of the Molecular Properties, Antimicrobial Activity, and Mechanism of Action of a Prominent Cationic Antiseptic

This technical guide provides a comprehensive overview of Decamethoxin, a quaternary ammonium compound with significant antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles of this compound, including its molecular characteristics, spectrum of activity, and mode of action. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Core Molecular and Physical Properties

This compound is a complex organic molecule with a specific chemical structure that dictates its biological activity. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C38H74Cl2N2O4 | [1][2] |

| Alternate Molecular Formula | C38H74N2O4.2Cl | [3] |

| Molecular Weight | 693.9 g/mol | [1][3] |

| Alternate Molecular Weight | 693.91 g/mol , 693.92 g/mol | [2][4][5] |

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBcC), which represent the lowest concentration of the agent that inhibits visible growth and the lowest concentration that results in microbial death, respectively.

| Microorganism | Strain | MIC (µg/mL) | MBcC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates (n=130) | 1.27 ± 0.25 | 2.84 ± 0.48 | |

| Staphylococcus aureus | 209 (at pH 6.0) | >0.97 | 1.95 | [4] |

| Staphylococcus aureus | 209 (at pH 7.2) | ≤0.12 | 0.24 | [4] |

| Streptococcus mitis | Clinical Isolates | Sub-bacteriostatic concentration: 0.23 ± 0.3 | - | [1] |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the microbial cell membrane. As a cationic molecule, this compound interacts with the negatively charged components of the bacterial cell envelope, leading to increased membrane permeability and subsequent cell lysis.

The interaction can be visualized as a multi-step process:

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a specific microorganism using the broth microdilution method.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Serial Dilutions:

-

Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no drug).

-

-

Inoculation:

-

Dilute the standardized microbial inoculum in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well (wells 1-12).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

-

-

Reading Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth of the microorganism.

-

The workflow for this experimental protocol can be visualized as follows:

References

- 1. This compound and chlorhexidine bigluconate effect on the adhesive and biofilm-forming properties of Streptococcus mitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015156753A1 - Use of decamethoxine as an antimicrobial agent against bacteria of the genus burkholderia or of the species pseudomonas aeruginosa - Google Patents [patents.google.com]

- 3. THE RESEARCH OF ANTIMICROBIAL EFFICACY OF ANTISEPTICS this compound, MIRAMISTIN AND THEIR EFFECT ON NUCLEAR DNA FRAGMENT… [ouci.dntb.gov.ua]

- 4. apcz.umk.pl [apcz.umk.pl]

- 5. [The effect of dexamethoxin on the integrity of cytoplasmic membrane in gram-positive and gram-negative microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Decamethoxin: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethoxin is a cationic antiseptic belonging to the class of quaternary ammonium compounds (QACs). It exhibits a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses. Its primary mechanism of action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and subsequent cell lysis.[1] This document provides detailed in vitro experimental protocols for the evaluation of this compound's antimicrobial and cytotoxic properties, intended for use by researchers in microbiology and drug development.

Data Presentation

Table 1: Antibacterial Activity of this compound

| Microorganism | Concentration (µg/mL) | Effect | Reference |

| Staphylococcus aureus (clinical strains, n=130) | 1.27 ± 0.25 | Minimal Inhibitory Concentration (MIC) | [2] |

| Staphylococcus aureus (clinical strains, n=130) | 2.84 ± 0.48 | Minimal Bactericidal Concentration (MBcC) | [2] |

| Staphylococcus aureus 209 (pH 6.0) | >0.97 | MIC | [2] |

| Staphylococcus aureus 209 (pH 6.0) | 1.95 | MBcC | [2] |

| Staphylococcus aureus 209 (pH 7.2) | ≤0.12 | MIC | [2] |

| Staphylococcus aureus 209 (pH 7.2) | 0.24 | MBcC | [2] |

| Staphylococcus strains (control) | 0.25 - 3.80 | Sensitivity Range (MIC) | [2] |

| Streptococcus mitis | 0.23 ± 0.3 | Sub-bacteriostatic concentration | [3] |

Table 2: Cytotoxicity of this compound

| Cell Type | Assay | Concentration | Observation | Reference |

| Anterior Corneal Epithelial Cells (in vivo) | Flow Cytometry | 0.02% solution | Minimal influence, insignificant decrease in proliferation index, low increase in apoptosis (0.68%). | [4] |

Mechanism of Action: Disruption of Microbial Cell Membrane

This compound, as a cationic molecule, interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Figure 1. Mechanism of this compound action on the microbial cell membrane.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

-

This compound stock solution (sterile)

-

96-well sterile microtiter plates (U-bottom for bacteria)

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Plate reader (optional)

-

Incubator

Workflow:

Figure 2. Workflow for MIC determination.

Procedure:

-

Preparation of this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add 100 µL of a 2x concentrated this compound stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

Inoculum Preparation: a. Prepare a microbial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: a. Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and the growth control wells (wells with broth but no drug). b. Include a sterility control well containing only broth.

-

Incubation: a. Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

-

MIC Determination: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC50).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (sterile)

-

96-well sterile flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm)

-

Humidified incubator (37°C, 5% CO2)

Workflow:

Figure 3. Workflow for MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate for 24 hours to allow for cell attachment.

-

Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. b. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. c. Include untreated control wells (vehicle only). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a plate reader.

-

IC50 Calculation: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value from the dose-response curve.

In Vitro Cytotoxicity Assessment: LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Objective: To measure the cytotoxicity of this compound by quantifying cell membrane damage.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (sterile)

-

96-well sterile flat-bottom tissue culture plates

-

Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

-

Lysis buffer (provided with the kit for maximum LDH release control)

-

Multichannel pipette

-

Plate reader (490 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound. b. Include the following controls:

- Untreated cells (spontaneous LDH release)

- Cells treated with lysis buffer (maximum LDH release)

- Medium only (background)

-

Sample Collection: a. After the incubation period, centrifuge the plate at 250 x g for 4 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: a. Add 50 µL of the LDH reaction mixture to each well containing the supernatant. b. Incubate at room temperature for 30 minutes, protected from light.

-

Stopping the Reaction: a. Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: a. Measure the absorbance at 490 nm using a plate reader.

-

Calculation of Cytotoxicity: a. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent biofilm formation.

Objective: To determine the concentration of this compound that inhibits biofilm formation.

Materials:

-

Bacterial strain capable of biofilm formation

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

This compound stock solution (sterile)

-

96-well sterile flat-bottom polystyrene plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or 30% acetic acid

-

Plate reader (570 nm)

Procedure:

-

Inoculum Preparation: a. Prepare an overnight culture of the test bacterium. b. Dilute the culture in fresh medium to a starting OD600 of approximately 0.05.

-

Treatment and Incubation: a. Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. b. Add 100 µL of 2x concentrated this compound serial dilutions to the wells. c. Include a growth control (bacteria with no drug) and a sterility control (medium only). d. Incubate the plate at an optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours without shaking.

-

Staining: a. Gently discard the planktonic cells from the wells. b. Wash the wells twice with 200 µL of sterile PBS to remove loosely attached cells. c. Air-dry the plate. d. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. e. Discard the Crystal Violet solution and wash the plate three times with sterile water. f. Air-dry the plate completely.

-

Quantification: a. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound Crystal Violet. b. Incubate for 15-30 minutes with gentle shaking. c. Measure the absorbance at 570 nm using a plate reader. d. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.[5][6]

References

- 1. [The effect of dexamethoxin on the integrity of cytoplasmic membrane in gram-positive and gram-negative microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apcz.umk.pl [apcz.umk.pl]

- 3. Frontiers | this compound and chlorhexidine bigluconate effect on the adhesive and biofilm-forming properties of Streptococcus mitis [frontiersin.org]

- 4. The research of antimicrobial efficacy of antiseptics this compound, miramistin and their effect on nuclear DNA fragmentation and epithelial cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biofilm Disruption Assays Using Decamethoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethoxin is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial activity. Its potential as an anti-biofilm agent is of significant interest in combating chronic and device-associated infections. These application notes provide detailed protocols for assessing the efficacy of this compound in disrupting microbial biofilms. The methodologies outlined here are essential for researchers in microbiology, infectious diseases, and drug development who are investigating novel anti-biofilm strategies.

Mechanism of Action

This compound, as a cationic antiseptic, primarily targets the microbial cell membrane. Its positively charged nitrogen atoms interact with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and eventual cell lysis.[1] In the context of biofilms, the proposed mechanism of action involves a dual effect. Firstly, this compound can interfere with the initial attachment of microbial cells to surfaces, a critical step in biofilm formation.[2] Secondly, for established biofilms, it is suggested that this compound interacts with the negatively charged components of the extracellular polymeric substance (EPS) matrix, leading to its disruption and facilitating the penetration of the antiseptic to the embedded microbial cells.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound against microbial biofilms. It is important to note that specific MIC, MBIC, and MBEC values for this compound against many key biofilm-forming pathogens are not widely reported in the available literature. The data presented below is based on a study on Streptococcus mitis.[2] Further research is required to establish a comprehensive profile of this compound's anti-biofilm activity against a broader range of microorganisms.

| Microorganism | This compound Concentration | Assay Type | Observed Effect | Reference |

| Streptococcus mitis | 0.23 ± 0.3 µg/ml (Sub-bacteriostatic) | Adhesion Assay | Decreased adhesion index | [2] |

| Streptococcus mitis | 0.23 ± 0.3 µg/ml (Sub-bacteriostatic) | Biofilm Formation Assay | 2.3-fold decrease in optical density; Inhibition of biofilm formation from medium to low capacity. | [2] |

Definitions:

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

-

MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm properties of this compound are provided below.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This protocol is adapted from the microtiter plate test described by Christensen G.D. and is used to quantify the total biofilm biomass.[2]

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial or fungal culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for staphylococci)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow the microbial culture overnight at 37°C. Dilute the culture in the appropriate medium to a concentration of approximately 1 x 10^6 CFU/mL.

-

Biofilm Formation:

-

For MBIC determination: Add 100 µL of the diluted culture to the wells of a 96-well plate. Add 100 µL of twofold serial dilutions of this compound in the growth medium. Include a positive control (no this compound) and a negative control (medium only).

-

For MBEC determination: Add 200 µL of the diluted culture to the wells and incubate for 24-48 hours at 37°C to allow for biofilm formation.

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Treatment (for MBEC): After incubation, carefully remove the planktonic cells by aspiration. Gently wash the wells twice with 200 µL of sterile PBS. Add 200 µL of twofold serial dilutions of this compound in the growth medium to the wells with pre-formed biofilms. Incubate for a further 24 hours at 37°C.

-

Staining:

-

Gently aspirate the medium from all wells.

-

Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Air dry the plate for 15-20 minutes.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Washing: Remove the crystal violet solution and wash the wells four to five times with 200 µL of sterile PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm using a microplate reader.

Resazurin Metabolic Activity Assay

This assay determines the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

-

Biofilm plate prepared as in the Crystal Violet Assay

-

Resazurin solution (0.01% w/v in PBS)

-

Microplate fluorometer

Procedure:

-

Prepare Biofilm Plate: Follow steps 1-4 of the Crystal Violet Assay protocol for either MBIC or MBEC determination.

-

Resazurin Staining:

-

After the final incubation with or without this compound, carefully remove the medium.

-

Wash the wells twice with 200 µL of sterile PBS.

-

Add 100 µL of PBS and 20 µL of resazurin solution to each well.

-

-

Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time should be optimized for the specific microorganism being tested.

-

Quantification: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate fluorometer. A decrease in fluorescence indicates reduced metabolic activity.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells after treatment with this compound.

Materials:

-

Glass-bottom dishes or chamber slides

-

Bacterial or fungal culture

-

Appropriate growth medium

-

This compound stock solution

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains)

-

Confocal microscope

Procedure:

-

Biofilm Formation: Grow biofilms directly on the glass surface of the dishes or slides by inoculating with a diluted microbial culture and incubating at 37°C for 24-48 hours.

-

Treatment: Carefully remove the planktonic cells and wash with PBS. Add fresh medium containing the desired concentration of this compound and incubate for the desired treatment period (e.g., 24 hours). Include an untreated control.

-

Staining:

-

Remove the medium and gently wash the biofilm with PBS.

-

Add the fluorescent stains (e.g., SYTO 9 and propidium iodide from the LIVE/DEAD™ kit) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15-30 minutes.

-

-

Imaging:

-

Gently wash the stained biofilm with PBS to remove excess stain.

-

Immediately visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).

-

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for assessing the anti-biofilm activity of this compound.

Caption: Potential targets of this compound in key biofilm-related signaling pathways.

References

- 1. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and chlorhexidine bigluconate effect on the adhesive and biofilm-forming properties of Streptococcus mitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Decamethoxin: Application Notes and Protocols for Effective Microbial Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethoxin is a cationic surfactant belonging to the class of quaternary ammonium compounds. It exhibits a broad spectrum of antimicrobial activity, encompassing bactericidal, fungicidal, and virucidal effects. Its primary mechanism of action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and subsequent cell lysis[1]. These application notes provide a comprehensive overview of the effective concentrations of this compound for microbial inhibition and detailed protocols for its evaluation.

Data Presentation: Effective Concentrations of this compound

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.

Table 1: Antibacterial Spectrum of this compound

| Microorganism | Concentration (µg/mL) | Parameter | Notes |

| Staphylococcus aureus (various strains) | 0.12 - 4.34 | MIC | Effective against a range of clinical isolates.[1] |

| Staphylococcus aureus (various strains) | 0.24 - 5.86 | MBC | Demonstrates bactericidal activity.[1] |

| Staphylococcus aureus 209 | >0.97 | MIC | At pH 6.0. |

| Staphylococcus aureus 209 | 1.95 | MBC | At pH 6.0. |

| Streptococcus mitis | 0.23 ± 0.3 | Sub-bacteriostatic | Concentration equivalent to ¼ of the MIC. |

Note: The antimicrobial activity of this compound against Staphylococcus aureus can be influenced by the pH of the medium. In a slightly alkaline nutrient medium (pH 7.2), the MBC of this compound was found to be 0.24 µg/mL, with an MIC not exceeding 0.12 µg/mL[1].

Antifungal Spectrum of this compound:

Mechanism of Action

This compound, as a cationic surfactant, primarily targets the microbial cell membrane. Its positively charged molecules interact with the negatively charged components of the microbial cell envelope, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.

References